molecular formula C10H11ClN2O4 B139994 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide CAS No. 811450-82-5

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Cat. No. B139994
M. Wt: 258.66 g/mol
InChI Key: HLJJSPBOFBPXIM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” is not available in the sources I found.



Chemical Reactions Analysis

The chemical reactions involving “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.


Scientific Research Applications

1. Chemical Properties and Reactions

  • Solvatochromism and Hydrogen Bonding : N-(4-Methyl-2-nitrophenyl)acetamide, a compound closely related to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, demonstrates unique solvatochromic properties due to its ability to form complexes with solvents through bifurcate hydrogen bonding. These complexes show a nonlinear dependence of the NH stretching frequency on the complex formation energy and a specific “dioxane” effect (Krivoruchka et al., 2004).

2. Structural Analysis and Conformation Studies

  • Molecular Structure and Conformation : The conformation of the N—H bond in structures similar to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, like 2-Chloro-N-(3-methylphenyl)acetamide, has been studied, revealing insights into the geometric parameters and molecular conformations of these acetamides (Gowda et al., 2007).

3. Synthesis and Material Development

  • Monomers for Polybenzimidazoles : The synthesis of new AB-type monomers for polybenzimidazoles, utilizing compounds like N-(4,5-dichloro-2-nitrophenyl)acetamide, a relative of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, has been explored, indicating potential applications in advanced material development (Begunov & Valyaeva, 2015).

4. Bioactive Compound Exploration

  • Nitrosylated and Nitrated Derivatives : Research into bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, closely related to 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, shows potential in understanding phytotoxic metabolites and their transformation products (Girel et al., 2022).

5. Pharmaceutical Research

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : While specifically excluding drug usage and dosage, it is noteworthy that similar compounds like 2-(Substituted phenoxy) Acetamide Derivatives have been researched for potential anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

6. Environmental and Chemical Applications

  • Fenton Reaction in Water Treatment : Research into the photoassisted Fenton reaction for the decomposition of compounds like 2-chloro-N-(2-methyl-6-ethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide indicates potential applications in environmental chemistry and water treatment (Pignatello & Sun, 1995).

7. Advanced Chemical Synthesis

  • Nucleophilic Degradation of Organophosphates : The oxime 2-(hydroxyimino)-N-phenyl-acetamide demonstrates the ability to dephosphorylate organophosphates, suggesting potential applications in the degradation of toxic compounds (Manfredi et al., 2016).

Safety And Hazards

The safety and hazards associated with “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.


Future Directions

The future directions for the study of “2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide” are not documented in the sources I found.


properties

IUPAC Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJJSPBOFBPXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469509
Record name 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

CAS RN

811450-82-5
Record name 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.53 g of a mixture of 2-chlorodioxene and 2,2-dichlorodioxane (molar ratio 1:1) are added to 1.00 g (7.24 mmol) of 4-nitroaniline, and the mixture is heated to 80° C. with stirring. A solid brown mass forms within one hour and becomes liquid again and crystallises within the following 12 hours. The crude product is recrystallised from ethanol with addition of water, giving 1.80 g of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (“A1”) as yellowish crystals, m.p. 101-102° C. 1H-NMR (d6-DMSO): δ=3.82 (m; 4H), 4.23 (s; 2H), 7.91 (d, J=9 Hz, 2H), 8.23 (d, J=9 Hz, 2H), 10.34 (s, 1H).
[Compound]
Name
mixture
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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